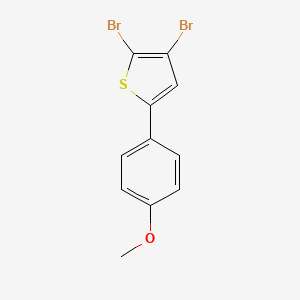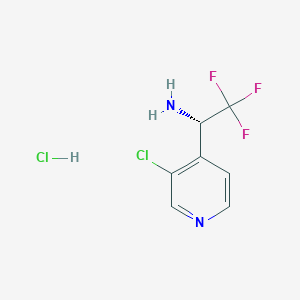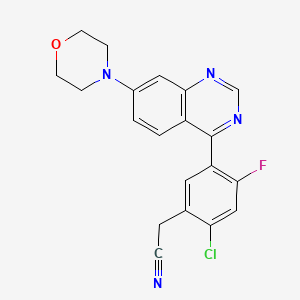
(1R)-1-(2-Anthryl)propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2-Anthryl)propylamine: is an organic compound with the molecular formula C17H17N . It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by the presence of an anthracene moiety attached to a propylamine chain. The anthracene group is a polycyclic aromatic hydrocarbon, which contributes to the compound’s unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Anthryl)propylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the anthracene derivative.
Alkylation: The anthracene derivative undergoes alkylation with a suitable alkyl halide to introduce the propylamine chain.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: (1R)-1-(2-Anthryl)propylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives.
科学研究应用
Chemistry: (1R)-1-(2-Anthryl)propylamine is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the formulation of high-performance materials.
作用机制
The mechanism of action of (1R)-1-(2-Anthryl)propylamine involves its interaction with specific molecular targets. The anthracene moiety allows for π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar functional groups. These interactions facilitate the binding of the compound to its target, leading to modulation of biological activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
(1S)-1-(2-Anthryl)propylamine: The enantiomer of (1R)-1-(2-Anthryl)propylamine, with similar chemical properties but different biological activity due to its chiral nature.
2-Anthracenemethanamine: A related compound with a different alkyl chain length, affecting its reactivity and applications.
Anthracene derivatives: Various derivatives of anthracene with different functional groups, each exhibiting unique chemical and physical properties.
Uniqueness: this compound stands out due to its specific chiral configuration, which imparts unique biological activity and selectivity. Its ability to participate in diverse chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
属性
分子式 |
C17H17N |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
(1R)-1-anthracen-2-ylpropan-1-amine |
InChI |
InChI=1S/C17H17N/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15/h3-11,17H,2,18H2,1H3/t17-/m1/s1 |
InChI 键 |
SIQWZKPSJZCHNZ-QGZVFWFLSA-N |
手性 SMILES |
CC[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
规范 SMILES |
CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13035419.png)


![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)






![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)

